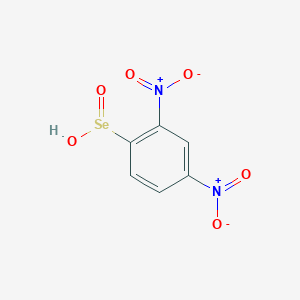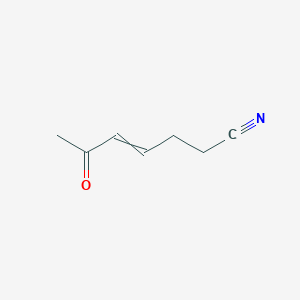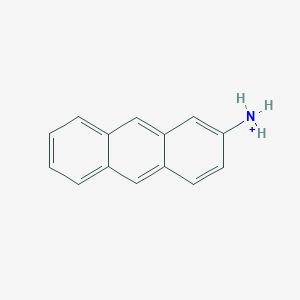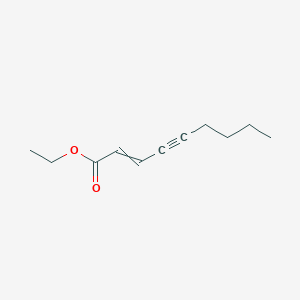
Ethyl non-2-en-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl non-2-en-4-ynoate is an organic compound with the molecular formula C11H16O2. It is an ester derived from non-2-en-4-ynoic acid and ethanol. This compound is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl non-2-en-4-ynoate can be synthesized through various methods. One common approach involves the esterification of non-2-en-4-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl non-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Non-2-en-4-ynoic acid or corresponding ketones.
Reduction: Ethyl non-2-en-4-ene or ethyl nonane.
Substitution: Various amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl non-2-en-4-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ethyl non-2-en-4-ynoate involves its interaction with various molecular targets. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, including cycloaddition and nucleophilic addition. These reactions can lead to the formation of biologically active compounds that interact with specific enzymes or receptors in the body.
Comparaison Avec Des Composés Similaires
Ethyl non-2-en-4-ynoate can be compared with other similar compounds such as ethyl 2-nonynoate and ethyl 2-butynoate. These compounds share similar structural features but differ in the position of the alkyne group and the length of the carbon chain. This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications.
List of Similar Compounds
- Ethyl 2-nonynoate
- Ethyl 2-butynoate
- Ethyl 3-hexynoate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64576-91-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
ethyl non-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-6H2,1-2H3 |
Clé InChI |
QSCUDZDJQRVKFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


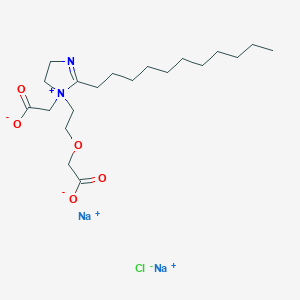
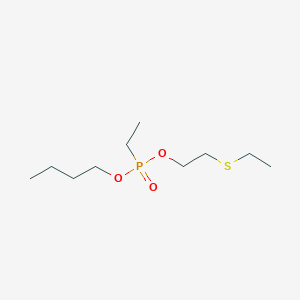
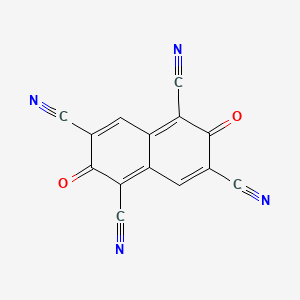

![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)
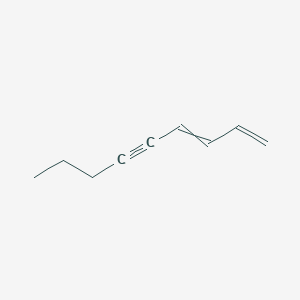


![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
